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molecular formula C6H5N3O2 B8606489 2-Amino-5-(3-furyl)-1,3,4-oxadiazole

2-Amino-5-(3-furyl)-1,3,4-oxadiazole

Cat. No. B8606489
M. Wt: 151.12 g/mol
InChI Key: QARBJYAEPHCALY-UHFFFAOYSA-N
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Patent
US08466290B2

Procedure details

An isopropanol (15 mL) solution of 1-(3-furoyl)thiosemicarbazide (1.50 g, 8.10 mmol), a 4 mol/L aqueous sodium hydroxide solution (3.04 mL, 12.2 mmol), and 1,3-dibromo-5,5-dimethylhydantoin (1.74 g, 6.09 mmol) were added to an aqueous (3 mL) solution of potassium iodide (403 mg, 2.43 mmol) under ice cooling, and the mixture was stirred at room temperature for 2 hours. To the reaction solution, a saturated aqueous solution of sodium bisulfite and a saturated aqueous solution of sodium chloride were added. The mixture was subjected to extraction with ethyl acetate and dried over anhydrous sodium sulfate, and then, the solvent was distilled off. The obtained residue was washed with water to obtain the title compound (686 mg, 4.54 mmol) (yield: 56%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(3-furoyl)thiosemicarbazide
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
3.04 mL
Type
reactant
Reaction Step Two
Quantity
1.74 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
403 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6]([NH:8][NH:9][C:10]([NH2:12])=S)=[O:7])=[CH:2]1.[OH-].[Na+].BrN1C(C)(C)C(=O)N(Br)C1=O.[I-].[K+].S(=O)(O)[O-].[Na+].[Cl-].[Na+]>C(O)(C)C>[NH2:12][C:10]1[O:7][C:6]([C:3]2[CH:4]=[CH:5][O:1][CH:2]=2)=[N:8][N:9]=1 |f:1.2,4.5,6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
1-(3-furoyl)thiosemicarbazide
Quantity
1.5 g
Type
reactant
Smiles
O1C=C(C=C1)C(=O)NNC(=S)N
Name
Quantity
3.04 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.74 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
solution
Quantity
3 mL
Type
reactant
Smiles
Name
Quantity
403 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was subjected to extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
WASH
Type
WASH
Details
The obtained residue was washed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1OC(=NN1)C1=COC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.54 mmol
AMOUNT: MASS 686 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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